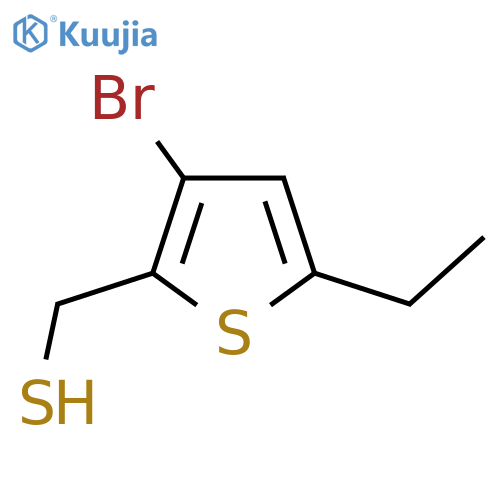Cas no 2171823-50-8 ((3-bromo-5-ethylthiophen-2-yl)methanethiol)

2171823-50-8 structure
商品名:(3-bromo-5-ethylthiophen-2-yl)methanethiol
(3-bromo-5-ethylthiophen-2-yl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (3-bromo-5-ethylthiophen-2-yl)methanethiol
- 2171823-50-8
- EN300-1289425
-
- インチ: 1S/C7H9BrS2/c1-2-5-3-6(8)7(4-9)10-5/h3,9H,2,4H2,1H3
- InChIKey: GHOJUNGLYNVUOC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CC)SC=1CS
計算された属性
- せいみつぶんしりょう: 235.93291g/mol
- どういたいしつりょう: 235.93291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
(3-bromo-5-ethylthiophen-2-yl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289425-1000mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-5000mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-500mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-100mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-1.0g |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289425-50mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-2500mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-10000mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1289425-250mg |
(3-bromo-5-ethylthiophen-2-yl)methanethiol |
2171823-50-8 | 250mg |
$840.0 | 2023-10-01 |
(3-bromo-5-ethylthiophen-2-yl)methanethiol 関連文献
-
1. Water
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
2171823-50-8 ((3-bromo-5-ethylthiophen-2-yl)methanethiol) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 249916-07-2(Borreriagenin)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
